molecular formula C28H28N2O3S B11656498 Ethyl 5-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Ethyl 5-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11656498
M. Wt: 472.6 g/mol
InChI Key: CBVDORUPLGWCLL-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate is a complex organic compound featuring a quinoline moiety linked to a thiophene ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylphenylamine, ethyl 5-ethylthiophene-3-carboxylate, and 2-chloroquinoline-4-carboxylic acid.

    Step 1 Formation of Amide Bond: The 4-isopropylphenylamine reacts with 2-chloroquinoline-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the intermediate amide.

    Step 2 Thiophene Coupling: The intermediate amide is then coupled with ethyl 5-ethylthiophene-3-carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas for reducing the quinoline moiety.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) for electrophilic substitution on the aromatic rings.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-ethyl-2-[({2-[4-(methyl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 5-ethyl-2-[({2-[4-(tert-butyl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of Ethyl 5-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group may provide steric hindrance, affecting the compound’s interaction with biological targets or its behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-5-20-15-23(28(32)33-6-2)27(34-20)30-26(31)22-16-25(29-24-10-8-7-9-21(22)24)19-13-11-18(12-14-19)17(3)4/h7-17H,5-6H2,1-4H3,(H,30,31)

InChI Key

CBVDORUPLGWCLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C(=O)OCC

Origin of Product

United States

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